Cas no 1804462-81-4 (Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate
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- インチ: 1S/C10H10BrF2NO3/c1-16-7(15)4-5-3-6(11)14-10(17-2)8(5)9(12)13/h3,9H,4H2,1-2H3
- InChIKey: WCKQKVTYVIYXPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CC(=O)OC)=C(C(F)F)C(=N1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 48.4
Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057314-1g |
Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate |
1804462-81-4 | 97% | 1g |
$1,445.30 | 2022-04-02 |
Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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9. Book reviews
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetateに関する追加情報
Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate (CAS No. 1804462-81-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate, identified by its CAS number 1804462-81-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases. Its unique structural features, including the presence of a bromo substituent, a difluoromethyl group, and a methoxy group, make it a versatile building block for medicinal chemists.
The< strong>6-bromo moiety in Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate is particularly noteworthy due to its reactivity in cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for creating the three-dimensional structures of many pharmacologically relevant compounds. The< strong>difluoromethyl group, on the other hand, is known for its ability to enhance metabolic stability and binding affinity to biological targets. This feature has made it a preferred choice in drug design, particularly for molecules intended to interact with enzymes and receptors.
The< strong>2-methoxypyridine-4-acetate backbone of this compound provides a stable heterocyclic framework that can be further modified to achieve specific pharmacological properties. Pyridine derivatives are widely recognized for their role in medicinal chemistry, with numerous drugs on the market containing this core structure. The methoxy group at the 2-position adds an additional layer of functionality, enabling further derivatization through nucleophilic substitution or elimination reactions.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting emerging infectious diseases and chronic conditions. Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate has emerged as a valuable scaffold in this endeavor. For instance, studies have demonstrated its utility in the synthesis of inhibitors designed to disrupt essential pathways in pathogens such as bacteria and viruses. The< strong>difluoromethyl group, in particular, has been shown to improve the pharmacokinetic profile of these inhibitors by reducing susceptibility to metabolic degradation.
The bromo substituent on Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate also plays a critical role in its synthetic applications. It can be selectively removed or transformed into other functional groups through various chemical transformations, such as palladium-catalyzed cross-coupling reactions or radical-mediated substitutions. This flexibility allows medicinal chemists to explore diverse structural modifications without losing the core pharmacophore of the molecule.
Advances in computational chemistry have further enhanced the utility of Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate. Molecular modeling studies have revealed insights into how different substituents influence the electronic properties and binding interactions of this compound. These insights have guided the design of more potent and selective drug candidates. Additionally, high-throughput screening methods have been employed to rapidly assess the biological activity of derivatives synthesized from this intermediate.
The pharmaceutical industry has also recognized the importance of green chemistry principles in drug development. Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate has been incorporated into synthetic routes that minimize waste and hazardous byproducts. Solvent-free reactions and catalytic methods have been explored to enhance efficiency and sustainability. These efforts align with global initiatives to promote environmentally responsible pharmaceutical manufacturing.
Looking ahead, the demand for innovative intermediates like Methyl 6-bromo-3-(difluoromethyl)-2-methoxypyridine-4-acetate is expected to grow as new therapeutic challenges emerge. Ongoing research aims to expand its applications in areas such as oncology, neurology, and immunology. The combination of its structural versatility and reactivity makes it an indispensable tool for future drug discovery endeavors.
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